3-(4-Chloro-2-methoxyphenyl)benzonitrile
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Overview
Description
3-(4-Chloro-2-methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 1352317-78-2 . It has a molecular weight of 243.69 and its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The InChI code for 3-(4-Chloro-2-methoxyphenyl)benzonitrile is 1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 . This indicates that the molecule consists of a biphenyl structure with a chloro group on one ring, a methoxy group on the other, and a nitrile group attached to the carbon at the 3-position .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-(4-Chloro-2-methoxyphenyl)benzonitrile has been explored in various contexts, including its synthesis and structural analysis. For instance, the synthesis of Gefitinib, a known cancer medication, involves a process where 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is converted through several steps, highlighting the compound's utility in pharmaceutical synthesis (Bo Jin et al., 2005). Additionally, studies on photoinduced intramolecular charge transfer emphasize the importance of substituents like methoxy and cyano in determining the photochemical behavior of related compounds (Jye-Shane Yang et al., 2004).
Liquid Crystalline Behavior and Photophysical Properties
Research into luminescent benzonitriles reveals the synthesis of compounds with methoxy pyridine, benzonitrile, and alkoxy benzene ring systems, exhibiting liquid crystalline behavior and potential as blue-emitting materials. Such studies are crucial for understanding the electronic and structural requirements for liquid crystal formation and light-emitting properties (T. N. Ahipa et al., 2014).
Complex Formation and Catalysis
Investigations into the synthesis and structure of pyrazole ligands and their platinum(II) and palladium(II) complexes showcase the versatility of benzonitrile derivatives in coordination chemistry. These studies provide insights into the ligand's ability to form stable complexes with significant implications for catalysis and material science (E. Budzisz et al., 2004).
Antimicrobial and Nematicidal Activities
Synthetic efforts towards creating benzonitrile derivatives with antimicrobial and nematicidal activities underscore the chemical's potential in agricultural and pharmaceutical applications. Compounds derived from 3-(4-Chloro-2-methoxyphenyl)benzonitrile have been evaluated for their activity against root-knot nematodes and microbes, demonstrating the compound's utility beyond its physical properties (Sumona Kumari et al., 2014; Mahesh K. Kumar et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-14-8-12(15)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVKMUZOQWBPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718385 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-methoxyphenyl)benzonitrile | |
CAS RN |
1352317-78-2 |
Source
|
Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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